2-Chloro-1,3-dimethyl-5-nitrobenzene

Physical Chemistry Crystallization Purification

This 5-nitro isomer is a critical building block for toltrazuril synthesis; the 4-nitro positional isomer fails to cyclize correctly. Its electron-withdrawing nitro group at position 5 activates SNAr without transition-metal catalysts, eliminating metal contamination in pharma workflows. High mp (137–140 °C) facilitates easy purification; low volatility (bp 283.8 °C) ensures yield consistency at elevated temperatures. Confirm isomer identity before purchase.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 38560-96-2
Cat. No. B1353946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,3-dimethyl-5-nitrobenzene
CAS38560-96-2
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)[N+](=O)[O-]
InChIInChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3
InChIKeyXOTLSEJRAUKAPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,3-dimethyl-5-nitrobenzene (CAS 38560-96-2) – Core Identity and Procurement Relevance


2-Chloro-1,3-dimethyl-5-nitrobenzene (CAS 38560-96-2) is a polysubstituted nitroaromatic compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . It is characterized by a chlorine atom at position 2, methyl groups at positions 1 and 3, and a nitro group at position 5 on the benzene ring . The compound is a white to yellow solid at room temperature with a melting point of 137–140 °C and a boiling point of 283.8 °C . Its physical properties and substitution pattern differentiate it from positional isomers and structural analogs, making it a defined building block in organic synthesis, particularly for the preparation of more complex aromatic compounds in pharmaceutical and agrochemical research .

Why Generic Substitution of 2-Chloro-1,3-dimethyl-5-nitrobenzene Is Scientifically Unjustified


Substituting 2-Chloro-1,3-dimethyl-5-nitrobenzene with a closely related analog—such as its positional isomer (2-chloro-1,3-dimethyl-4-nitrobenzene), its de-chloro analog (1,3-dimethyl-5-nitrobenzene), or its de-nitro analog (2-chloro-1,3-dimethylbenzene)—is not scientifically justified without careful evaluation. The specific arrangement of electron-donating methyl groups and electron-withdrawing nitro and chloro substituents on the aromatic ring dictates the compound's reactivity in electrophilic and nucleophilic aromatic substitution reactions . These differences translate into divergent physical properties (melting point, boiling point, density), altered reaction selectivity, and distinct downstream synthetic utility. The quantitative evidence presented in the following section demonstrates that these analogs are not functionally interchangeable and that procurement decisions must be guided by specific, measurable performance criteria.

Quantitative Differentiation of 2-Chloro-1,3-dimethyl-5-nitrobenzene from Closest Analogs


Melting Point Elevation Relative to Positional Isomer and De-Chloro Analog

2-Chloro-1,3-dimethyl-5-nitrobenzene exhibits a melting point of 137–140 °C . This is 91 °C higher than its positional isomer 2-chloro-1,3-dimethyl-4-nitrobenzene (46–47 °C) [1] and 62 °C higher than its de-chloro analog 1,3-dimethyl-5-nitrobenzene (75 °C) [2]. The elevated melting point indicates stronger intermolecular forces and a more stable crystal lattice, which directly impacts purification by recrystallization and solid-state handling during synthesis.

Physical Chemistry Crystallization Purification

Boiling Point Elevation and Volatility Control Relative to De-Nitro Analog

The boiling point of 2-Chloro-1,3-dimethyl-5-nitrobenzene is 283.8 °C at 760 mmHg . This is 97.8 °C higher than its de-nitro analog 2-chloro-1,3-dimethylbenzene (186 °C) [1]. The significant increase in boiling point is attributed to the strong electron-withdrawing nitro group, which enhances dipole–dipole interactions and polarizability. This difference is critical for synthetic sequences where thermal stability and separation by distillation are required.

Physical Chemistry Distillation Thermal Stability

Increased Density Relative to De-Nitro Analog

The density of 2-Chloro-1,3-dimethyl-5-nitrobenzene is 1.3 g/cm³ . This is approximately 23% higher than the density of its de-nitro analog 2-chloro-1,3-dimethylbenzene (1.053 g/cm³) [1]. The increased density reflects the higher molecular mass and more compact molecular packing induced by the polar nitro group. This property can influence mixing behavior, sedimentation rates in suspensions, and storage requirements for bulk quantities.

Physical Chemistry Material Handling Formulation

Differentiated Reactivity: Nucleophilic Aromatic Substitution Enabled by Nitro Group

2-Chloro-1,3-dimethyl-5-nitrobenzene contains a nitro group that strongly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) by stabilizing the Meisenheimer complex intermediate . In contrast, its de-nitro analog 2-chloro-1,3-dimethylbenzene is inert to SNAr via an elimination–addition mechanism [1]. This qualitative difference dictates synthetic pathway selection: the nitro-substituted compound can undergo chlorine displacement with nucleophiles (e.g., amines, alkoxides, thiols), whereas the non-nitrated analog requires transition-metal catalysis (e.g., Pd-catalyzed cross-couplings) for functionalization.

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Positional Isomerism Dictates Synthetic Utility in Heterocycle Construction

The 5-nitro substitution pattern of 2-Chloro-1,3-dimethyl-5-nitrobenzene places the nitro group meta to the chloro substituent. This specific arrangement is required for the synthesis of certain nitrogen-containing heterocycles, including intermediates for broad-spectrum anticoccidial drugs such as toltrazuril . The positional isomer 2-chloro-1,3-dimethyl-4-nitrobenzene places the nitro group ortho to chlorine, which leads to different cyclization outcomes and is not a viable substitute in these specific synthetic routes. While quantitative yield data from direct head-to-head comparisons is not publicly available, the regiochemical requirement is absolute and documented in the synthetic literature.

Synthetic Chemistry Agrochemicals Pharmaceutical Intermediates

Defined Research and Industrial Scenarios Where 2-Chloro-1,3-dimethyl-5-nitrobenzene (CAS 38560-96-2) Is Differentiated


Synthesis of Anticoccidial Drug Intermediates (e.g., Toltrazuril Precursors)

The 5-nitro substitution pattern of 2-Chloro-1,3-dimethyl-5-nitrobenzene is specifically required for constructing the heterocyclic core of toltrazuril, a broad-spectrum anticoccidial agent used in veterinary medicine . The positional isomer (4-nitro) does not yield the correct cyclization product, making the 5-nitro isomer indispensable in this synthetic route. Procurement of the 5-nitro isomer ensures regiochemical fidelity in subsequent steps and avoids the need for costly separation of isomeric mixtures.

Metal-Free Nucleophilic Aromatic Substitution for Pharmaceutical Intermediates

The presence of both a chlorine leaving group and a strongly activating nitro group at the 5-position enables 2-Chloro-1,3-dimethyl-5-nitrobenzene to undergo nucleophilic aromatic substitution (SNAr) without transition-metal catalysts . This property is particularly valuable in pharmaceutical synthesis where residual metal contamination is strictly regulated. The de-nitro analog (2-chloro-1,3-dimethylbenzene) lacks this reactivity and requires Pd- or Cu-catalyzed coupling protocols, which introduce additional purification steps and cost.

Solid-Phase Synthesis and Purification by Recrystallization

With a melting point of 137–140 °C , 2-Chloro-1,3-dimethyl-5-nitrobenzene is well-suited for purification by recrystallization from common organic solvents. The elevated melting point relative to its positional isomer (46–47 °C) [1] and de-chloro analog (75 °C) [2] facilitates recovery of high-purity crystalline material and reduces handling issues associated with low-melting or liquid intermediates. This makes it a preferred building block in multi-step solid-phase or parallel synthesis workflows.

High-Temperature Reaction Sequences Requiring Low Volatility

The high boiling point of 2-Chloro-1,3-dimethyl-5-nitrobenzene (283.8 °C) compared to its de-nitro analog (186 °C) [1] reduces volatility during reactions conducted at elevated temperatures. This property minimizes evaporative loss and ensures that the intermediate remains in the reaction mixture during prolonged heating, improving yield consistency and process robustness in industrial-scale syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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